molecular formula C19H21ClN4O2S B3223132 2-(4-Cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217081-63-4

2-(4-Cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B3223132
CAS No.: 1217081-63-4
M. Wt: 404.9 g/mol
InChI Key: OCMOYJJKJSAGCX-UHFFFAOYSA-N
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Description

The compound “2-(4-Cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom . It also contains a thieno ring, which is a five-membered ring with one sulfur atom . The compound also has amide and nitrile (cyano) functional groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine and thieno rings, followed by the introduction of the amide and nitrile groups. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are introduced .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and thieno rings would give the molecule a certain degree of rigidity. The amide and nitrile groups could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyridine ring is aromatic and relatively stable. The amide group can participate in condensation and substitution reactions . The nitrile group can also undergo various reactions, including hydrolysis and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the pyridine and thieno rings, as well as the amide and nitrile groups, would contribute to these properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper safety precautions should be taken when handling this compound, especially if it’s used in a laboratory or industrial setting .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. This could involve testing its biological activity, studying its physical and chemical properties, and optimizing its synthesis process .

Properties

IUPAC Name

2-[(4-cyanobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S.ClH/c1-11(2)23-8-7-14-15(10-23)26-19(16(14)17(21)24)22-18(25)13-5-3-12(9-20)4-6-13;/h3-6,11H,7-8,10H2,1-2H3,(H2,21,24)(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMOYJJKJSAGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4-Cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-Cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(4-Cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 6
2-(4-Cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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